2-Allyloxyethanol is a synthetic organic compound with the chemical formula C₅H₁₀O₂. It consists of an allyl group (CH₂=CH-CH₂) attached to an ethylene glycol unit, making it a unique ether alcohol. The compound is typically a colorless liquid that is flammable and exhibits moderate acute toxicity. Its structure includes a hydroxyl group (-OH), which contributes to its reactivity and potential applications in various chemical processes .
2-Allyloxyethanol is a flammable liquid with moderate acute toxicity.
While 2-Allyloxyethanol does not have a defined mechanism of action in biological systems, it has been noted for its irritant properties. It can cause skin irritation and serious eye damage upon contact, highlighting the need for caution when handling this compound . Its biological activity primarily stems from its chemical reactivity rather than any specific pharmacological effects.
Several methods exist for synthesizing 2-allyloxyethanol:
2-Allyloxyethanol serves as an important chemical intermediate in various applications:
Research on interaction studies involving 2-allyloxyethanol primarily focuses on its reactivity with other compounds and its behavior under catalytic conditions. For instance, studies have shown that it can undergo isomerization when treated with specific catalysts, leading to the formation of various allylic alcohols with potential applications in polymer chemistry and material science .
Several compounds exhibit structural similarities to 2-allyloxyethanol, each possessing unique characteristics:
Compound Name | Chemical Formula | Similarity Index |
---|---|---|
3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan | C₁₁H₁₈O₄ | 0.57 |
2,5,8,11,14-Pentaoxapentadecane | C₁₅H₃₀O₅ | 0.69 |
3,6,9,12,15-Pentaoxaheptadecane-1,17-diol | C₁₇H₃₄O₆ | 0.69 |
2-(Allyloxy)ethanol | C₅H₁₀O₂ | 1.00 |
These compounds share functional groups or structural motifs that influence their reactivity and applications in organic synthesis and materials science.
Ruthenium-based catalysts enable precise isomerization of 2-allyloxyethanol to 1-propenyl derivatives, a critical step for producing UV-reactive polymers. The [RuClH(CO)(PPh₃)₃] and [RuH₂(CO)(PPh₃)₃] complexes demonstrate superior activity under solvent-free conditions, achieving >95% allyl group conversion at 80–120°C with catalyst loadings as low as 0.01–0.05 mol% . Stereoselectivity favors the E-isomer (>90%), driven by chelation between the hydroxyl group and ruthenium, forming a stabilized transition state .
Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%E) | TON | TOF (h⁻¹) |
---|---|---|---|---|---|---|
[RuClH(CO)(PPh₃)₃] | 120 | 2 | 80 | 99 | 8,000 | 4,000 |
[RuH₂(CO)(PPh₃)₃] | 80 | 0.5 | 95 | 98 | 19,000 | 38,000 |
TON = Turnover number; TOF = Turnover frequency
Longer poly(ethylene glycol) (PEG) chains reduce chelation effects, enhancing isomerization rates. For example, Allyl-PEG2-OH achieves 80% conversion at 120°C, while 2-allyloxyethanol lags at 1–4% under identical conditions .
The industrial synthesis of 2-allyloxyethanol relies on Zeocar-2, a rare-earth-modified zeolite catalyst, to mediate etherification between allyl alcohol and ethylene oxide. Optimized conditions (90–125°C, 0.5–1.5 h) yield high-purity product with minimal byproducts . The catalyst’s acidic sites facilitate nucleophilic attack by allyl alcohol on ethylene oxide, forming the ether bond.
Post-reaction distillation removes unreacted monomers, achieving >99% purity. Zeocar-2’s reusability (>5 cycles) and tolerance to trace impurities (e.g., ≤10 ppm allyl hydroperoxide) make it industrially viable .
Solvent-free routes leverage 2-allyloxyethanol as a terminal monomer for synthesizing poly(ethylene glycol) (PEG)-based block copolymers. Organocatalysts like fumaric acid enable rapid ring-opening polymerization of ε-caprolactone initiated by PEG-monoallyl ethers, achieving narrow dispersity (Đ = 1.10) .
Polymer Type | Functionality | Application |
---|---|---|
PEG-b-PCL | Biodegradable backbone | Drug delivery systems |
PEG-b-PLA | Hydrophilic-lipophilic balance | Tissue engineering scaffolds |
Allyl-PEG2-OH | UV-crosslinkable termini | Photoreactive coatings |
Reaction kinetics show complete ε-caprolactone conversion within 2 h at 130°C, with PEG chain length inversely correlating with polymerization rate (kₚ = 0.12 L·mol⁻¹·s⁻¹ for PEG-2000 vs. 0.18 L·mol⁻¹·s⁻¹ for PEG-600) .
Microkinetic models for ruthenium-catalyzed isomerization reveal temperature-dependent selectivity governed by activation barriers. The Arrhenius equation derived from CCSD(T)/6-311++G(3df,3pd) calculations predicts:
$$ \log{10}(k{\text{overall},\infty}/\text{s}^{-1}) = 15.60 - \frac{65.70\ \text{kcal}\cdot\text{mol}^{-1}}{2.303RT} $$
This aligns with experimental data, showing 80% 1-propenyl selectivity at 80°C versus 55% at 120°C due to competing addition pathways .
Temperature (°C) | Isomerization Selectivity (%) | Addition Byproducts (%) |
---|---|---|
80 | 92 | 8 |
100 | 85 | 15 |
120 | 72 | 28 |
Corrosive;Irritant